(2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide
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Overview
Description
(2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin core, a phenoxy group, and a cyanoprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrido[1,2-a]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the phenoxy group: This step often involves a nucleophilic substitution reaction where the phenoxy group is introduced to the pyrido[1,2-a]pyrimidin core.
Formation of the cyanoprop-2-enamide moiety: This can be achieved through a condensation reaction involving a suitable nitrile and an amide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The phenoxy and benzyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure might make it useful in the development of novel materials with specific properties.
Biological Studies: It could be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in various organic synthesis reactions.
Vorasidenib: Another compound with a pyrimidin core, used in medicinal chemistry.
Uniqueness
What sets (2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C26H19ClN4O3 |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
(E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C26H19ClN4O3/c1-17-13-20(10-11-22(17)27)34-25-21(26(33)31-12-6-5-9-23(31)30-25)14-19(15-28)24(32)29-16-18-7-3-2-4-8-18/h2-14H,16H2,1H3,(H,29,32)/b19-14+ |
InChI Key |
QIOVCTDPSOKOMU-XMHGGMMESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4=CC=CC=C4)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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